molecular formula C7H14F3N B12852499 N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

Cat. No.: B12852499
M. Wt: 169.19 g/mol
InChI Key: MKMGTKSLFCQGBE-UHFFFAOYSA-N
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Description

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a tertiary amine characterized by a propylamine backbone substituted with a trifluoromethyl group at position 1 and two methyl groups at position 2 (α,α-disubstitution). This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile .

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine

InChI

InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3

InChI Key

MKMGTKSLFCQGBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(F)(F)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of 2,2-dimethyl-1-trifluoromethyl-propylamine with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Positions) Molecular Formula Key Properties (Inferred)
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine 1-CF₃; 2,2-(CH₃)₂; N-CH₃ C₇H₁₄F₃N High lipophilicity, steric hindrance
N-Methyl-1,1,1-trifluoro-2-propylamine () 1-CF₃; N-CH₃ C₅H₁₀F₃N Moderate lipophilicity, lower steric bulk
N-[2-Phenyl-1-(2-(trifluoromethyl)phenyl)ethyl]n-propylamine () Aromatic CF₃; phenyl groups; N-propyl C₁₉H₂₁F₃N Enhanced π-π interactions, bulkier
2-(Diisopropylamino)ethyl chloride hydrochloride () N,N-diisopropyl; Cl substituent C₈H₁₉ClN·HCl Polar, charged, hydrophilic
Key Observations:
  • Trifluoromethyl Impact: The trifluoromethyl group in the target compound and analogs (e.g., ) enhances lipophilicity and electron-withdrawing effects, improving metabolic stability compared to non-fluorinated amines .
  • Steric Effects : The 2,2-dimethyl groups in the target compound create significant steric hindrance, reducing nucleophilic reactivity compared to less substituted analogs like N-Methyl-1,1,1-trifluoro-2-propylamine .
  • Aromatic vs.

Biological Activity

N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine, particularly its (S)-enantiomer, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction with various biological targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is C₆H₁₄F₃N, with a molecular weight of approximately 169.19 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and alters its electronic properties, making it a valuable subject for research in drug discovery and development.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamineEnantiomer of (S) variantDifferent biological activity profile
N,N-Dimethyl-1-trifluoromethyl-propylamineLacks chiralitySimpler structure; different reactivity
1-Trifluoromethyl-N-methylpropylamineNo additional methyl groupsLess steric hindrance; different properties

Interaction Studies

Initial studies indicate that (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition. These interactions suggest a role in modulating neurotransmission, which could have implications for treating mood disorders.

The mechanism of action involves the compound's interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group contributes to the compound's stability and bioavailability, enhancing its potential as a biochemical probe in enzyme mechanism studies.

Antibacterial Activity

Research has shown that compounds structurally similar to (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine exhibit varying antibacterial activities. For instance:

  • Compound Testing : A study evaluated several derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria using the agar diffusion method. Some derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Cytotoxicity Studies

Further investigations into cytotoxicity revealed that certain derivatives exhibited low cytotoxicity in mouse macrophage cell lines (RAW 264.7). For example, compounds tested showed IC₅₀ values comparable to established antibiotics like ampicillin and gentamicin, suggesting a favorable safety profile for further development as antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine with high purity?

  • Methodology : Begin with nucleophilic substitution or reductive amination using trifluoromethyl-containing precursors. For example, react 2,2-dimethyl-1-trifluoromethyl-propanal with methylamine under catalytic hydrogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .
  • Key Considerations : Monitor reaction progress via TLC and optimize reaction time/temperature to minimize by-products like unreacted amines or oxidation products.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology : Use 1^1H-NMR to confirm methyl and trifluoromethyl group integration (e.g., δ 1.2–1.4 ppm for dimethyl groups, δ 2.8–3.2 ppm for N-methyl). 13^{13}C-NMR and 19^{19}F-NMR can resolve trifluoromethyl signals (e.g., 19^{19}F-NMR: δ -60 to -70 ppm). Mass spectrometry (ESI-MS) should match the molecular ion [M+H]+^+ .
  • Contradiction Analysis : Discrepancies in spectral data may arise from solvent impurities or stereochemical variations; cross-validate with X-ray crystallography if available.

Q. What safety protocols are critical when handling this amine in laboratory settings?

  • Methodology : Use fume hoods with HEPA filters to mitigate inhalation risks. Wear nitrile gloves and chemical-resistant aprons. Store in inert atmospheres (argon) to prevent degradation. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetic properties?

  • Methodology : Conduct comparative studies with non-fluorinated analogs. Assess lipophilicity (logP via shake-flask method) and metabolic stability (e.g., microsomal incubation with LC-MS analysis). The trifluoromethyl group enhances metabolic resistance and membrane permeability due to its electronegativity and steric bulk .
  • Data Interpretation : Correlate structural features with in vitro activity (e.g., IC50_{50} values against target enzymes) using QSAR models.

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., penicillin-binding protein 2a). Analyze binding free energy (ΔG) and hydrogen-bond interactions (e.g., Lys273, Tyr297 in Mycobacterium tuberculosis targets) .
  • Validation : Compare docking scores with experimental IC50_{50} values. Adjust force fields to account for fluorine’s van der Waals radius.

Q. How can derivatives of this compound be designed to optimize solubility without compromising activity?

  • Methodology : Introduce hydrophilic moieties (e.g., hydroxyl, carboxyl) at the propylamine chain. Use parallel synthesis to generate a library of derivatives. Evaluate solubility (shake-flask method) and bioactivity (e.g., MIC assays against H37Rv Mycobacterium) .
  • Trade-off Analysis : Balance solubility enhancements with reduced logP; use Pareto optimization to identify lead candidates.

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., identical bacterial strains, nutrient media). Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization). Cross-reference structural analogs (e.g., N-methylquinazolin-4-one derivatives) to identify scaffold-specific trends .

Environmental and Stability Considerations

Q. What analytical methods assess the compound’s stability under varying pH and temperature?

  • Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Acidic/basic hydrolysis (0.1 M HCl/NaOH, 37°C) identifies degradation products (e.g., dealkylated amines) .

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